4-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)(2-thienylmethyl)amino]phenol
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Overview
Description
4-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)(2-thienylmethyl)amino]phenol is a complex organic compound with the molecular formula C18H14N2O3S2. This compound is known for its unique structure, which includes a benzisothiazole ring, a thienylmethyl group, and a phenol group. It is primarily used in biochemical research, particularly in the field of proteomics.
Preparation Methods
The synthesis of 4-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)(2-thienylmethyl)amino]phenol involves several steps. One common synthetic route includes the reaction of 1,2-benzisothiazole-3-one 1,1-dioxide with 2-thienylmethylamine in the presence of a base, followed by the introduction of a phenol group. The reaction conditions typically involve moderate temperatures and the use of solvents such as dichloromethane or ethanol. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
4-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)(2-thienylmethyl)amino]phenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the benzisothiazole ring.
Substitution: Nucleophilic substitution reactions can occur at the phenol group, where reagents like alkyl halides or acyl chlorides can introduce new functional groups.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)(2-thienylmethyl)amino]phenol has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions and as a building block for more complex molecules.
Biology: The compound is utilized in proteomics research to study protein interactions and functions.
Industry: The compound is used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 4-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)(2-thienylmethyl)amino]phenol involves its interaction with specific molecular targets. The benzisothiazole ring can interact with proteins and enzymes, potentially inhibiting their activity. The phenol group can form hydrogen bonds with amino acid residues, further stabilizing the interaction. These interactions can affect various biochemical pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
4-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)(2-thienylmethyl)amino]phenol can be compared with other similar compounds, such as:
2-[4-(1,1-dioxido-1,2-benzisothiazol-3-yl)piperazin-1-yl]ethanol: This compound also contains a benzisothiazole ring but has a piperazine group instead of a thienylmethyl group.
4-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)(4-methoxybenzyl)amino]phenol: This compound has a methoxybenzyl group instead of a thienylmethyl group.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
4-[(1,1-dioxo-1,2-benzothiazol-3-yl)-(thiophen-2-ylmethyl)amino]phenol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O3S2/c21-14-9-7-13(8-10-14)20(12-15-4-3-11-24-15)18-16-5-1-2-6-17(16)25(22,23)19-18/h1-11,21H,12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITVIBROJBZXXFF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NS2(=O)=O)N(CC3=CC=CS3)C4=CC=C(C=C4)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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